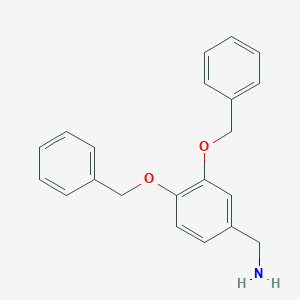
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Ethyl 2-methyl-4-(4-methoxyphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-ethylphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-chlorophenyl)thiazole-5-carboxylate
Comparison: Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
159448-57-4 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
UKDMJXJPDOXXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
Synonyms |
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



